2-Chloro-1,3-thiazole-4-carbonyl chloride
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Overview
Description
2-Chloro-1,3-thiazole-4-carbonyl chloride is a chemical compound with the molecular formula C4HCl2NOS. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Mechanism of Action
Target of Action
It’s known that molecules containing a thiazole ring can interact with a variety of enzymes and receptors in biological systems .
Mode of Action
Thiazole compounds are known to behave unpredictably when they enter physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole-containing molecules are known to have the potential to activate or stop various biochemical pathways .
Pharmacokinetics
The compound is a solid at room temperature and has a molecular weight of 18203 , which may influence its pharmacokinetic properties.
Result of Action
Thiazole compounds are known to reset physiological systems differently, potentially leading to a variety of effects .
Action Environment
The compound is known to be stable at a storage temperature of -10°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,3-thiazole-4-carbonyl chloride typically involves the chlorination of 1,3-thiazole-4-carbonyl chloride. One common method is the reaction of 1,3-thiazole-4-carbonyl chloride with thionyl chloride (SOCl2) under reflux conditions. This reaction replaces the hydroxyl group with a chlorine atom, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1,3-thiazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Condensation Reactions: It can react with amines to form amides, which are valuable intermediates in pharmaceutical synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Major Products Formed:
Amides: Formed from reactions with amines.
Thioesters: Formed from reactions with thiols.
Scientific Research Applications
2-Chloro-1,3-thiazole-4-carbonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Chloro-1,3-thiazole-4-sulfonyl chloride: Similar in structure but contains a sulfonyl group instead of a carbonyl group.
2-Aminothiazole: Contains an amino group instead of a carbonyl chloride group.
1,3,4-Thiadiazole Derivatives: Share the thiazole ring but differ in the substitution pattern and functional groups.
Uniqueness: 2-Chloro-1,3-thiazole-4-carbonyl chloride is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. Its ability to form stable amides and thioesters makes it particularly valuable in the synthesis of pharmaceuticals and other biologically active compounds .
Properties
IUPAC Name |
2-chloro-1,3-thiazole-4-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2NOS/c5-3(8)2-1-9-4(6)7-2/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMPHVBYKQYVJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Cl)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50664671 |
Source
|
Record name | 2-Chloro-1,3-thiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50664671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16099-04-0 |
Source
|
Record name | 2-Chloro-1,3-thiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50664671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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